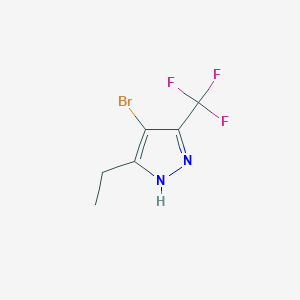

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNJLIKODABCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Addition of the ethyl group: Ethylation can be performed using ethyl halides in the presence of a base.

Incorporation of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

This reaction enables the introduction of alkynyl groups at the C4 position of the pyrazole ring. For 4-bromo-5-(trifluoromethyl)pyrazole derivatives, the trifluoromethyl group creates steric and electronic challenges, necessitating optimized conditions:

| Entry | Ligand | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | CyJohnPhos | MeCN | 110 | 28 |

| 2 | XPhos | DMF | 100 | 98 |

| 5 | XPhos | MeCN | 110 | 94 |

Adapted from optimization studies using 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole .

-

Key Findings :

Desilylation and Azide-Alkyne Cycloaddition (CuAAC)

After Sonogashira coupling, the trimethylsilyl (TMS) group is removed via desilylation, followed by copper-catalyzed azide-alkyne cycloaddition to form triazole rings:

| Entry | CsF (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2 | 2 | 50 | 24 | 40 |

| 5 | 3 | 80 | 24 | 72 |

Conditions optimized for sequential desilylation and cycloaddition .

-

Scope :

Bromination and Functionalization

Bromination at the C4 position is critical for subsequent cross-coupling. For analogs like 4-bromo-3-(trifluoromethyl)-1H-pyrazole:

-

Challenges : Competing dibromination occurs with electron-rich aryl substituents, but 3-(4-fluorophenyl)pyrazole derivatives achieved monobromination in 92% yield .

Synthetic Limitations and Mitigation Strategies

-

Steric Hindrance : The trifluoromethyl and ethyl groups at C3 and C5 reduce reactivity in cross-coupling. XPhos mitigates this by enhancing Pd(0) stability .

-

Side Reactions : Desilylation at >100°C led to decomposition; optimal conditions used 3 equiv. CsF at 80°C .

Key Data Tables from Literature

Table 1 : Ligand screening for Sonogashira coupling

Table 2 : Optimization of one-pot triazole synthesis

Table 3 : Scope of azides in CuAAC reactions

For full experimental details, refer to Bonacorso et al. (2017) and Fajemiroye et al. (2021) .

Scientific Research Applications

4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The structural features of pyrazole derivatives significantly affect their physical properties and reactivity. Below is a comparative analysis:

*Calculated based on molecular formula C₇H₈BrF₃N₂.

Key Observations :

- Ethyl vs.

- Aryl Substituents : Derivatives with phenyl groups (e.g., 4-bromo-1,3-diphenyl-5-CF₃-pyrazole) exhibit higher melting points due to strong π-π stacking interactions .

- Trifluoromethyl Position : The position of the -CF₃ group (3 vs. 5) alters electronic effects, impacting regioselectivity in reactions like bromination or cross-coupling .

Biological Activity

4-Bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this compound, highlighting recent research findings, case studies, and synthesis methodologies.

The structure of this compound can be represented as follows:

This compound features a bromine atom and a trifluoromethyl group at positions 4 and 3 of the pyrazole ring, respectively. These substituents are crucial for enhancing the compound's lipophilicity and biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures to this compound showed up to 84.2% inhibition of inflammation in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound demonstrated effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies indicated that certain pyrazole compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of trifluoromethyl groups has been shown to enhance cytotoxicity against cancer cells.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including variations of this compound. These compounds were screened for anti-inflammatory and anticancer activities using standardized assays. Results indicated that specific derivatives exhibited promising results comparable to established drugs .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis was conducted on a range of pyrazoles, focusing on the influence of different substituents on biological activity. The presence of bromine and trifluoromethyl groups was correlated with enhanced anti-inflammatory and anticancer activities, suggesting that these modifications are beneficial for therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole, and how are intermediates purified?

The compound is typically synthesized via cyclization of substituted hydrazides or through palladium-catalyzed cross-coupling reactions. For example, pyrazole cores are often functionalized using Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to introduce bromo or trifluoromethyl groups . Purification commonly involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Critical intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride, require strict anhydrous conditions to avoid hydrolysis .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

- 1H NMR : Look for singlet peaks for the trifluoromethyl group (δ ~3.8–4.2 ppm) and ethyl substituents (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2).

- 19F NMR : A distinct peak near -60 to -70 ppm confirms the CF3 group .

- IR : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching in esters, if present) and 1150–1250 cm⁻¹ (C-F stretching) .

Q. What safety precautions are essential when handling this compound?

The compound is likely hygroscopic and may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. Store in airtight containers under inert gas (N2/Ar) at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the bromo and trifluoromethyl groups?

- Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions. Yields improve with catalytic Lewis acids like FeCl3 .

- Trifluoromethylation : Employ Umemoto’s reagent or CF3Cu complexes under microwave irradiation (80–100°C, 30 min), achieving >75% yields. Solvent choice (e.g., DMF vs. THF) significantly impacts reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For antimicrobial studies, standardize protocols using CLSI guidelines (e.g., broth microdilution, 24–48 h incubation). Validate results with orthogonal assays (e.g., time-kill curves for bactericidal vs. bacteriostatic effects) .

Q. How does the compound’s conformational flexibility influence its binding to biological targets?

X-ray crystallography reveals that the pyrazole ring adopts a planar conformation, with dihedral angles of 3.29°–74.91° relative to substituent aryl rings. This flexibility allows π-π stacking with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX), but excessive rotation reduces affinity. Molecular dynamics simulations (AMBER/CHARMM) can predict optimal conformations for target engagement .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 h.

- DSC/TGA : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.